Fosamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

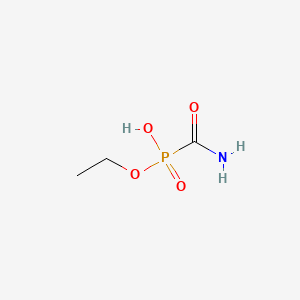

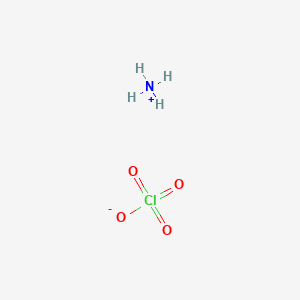

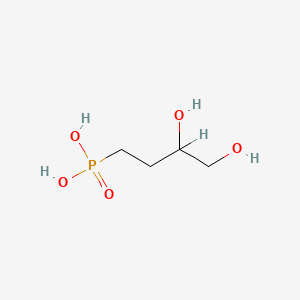

Fosamine is a phosphonic ester.

Wissenschaftliche Forschungsanwendungen

Inhibition of Plant Growth

Fosamine has been studied for its effectiveness in inhibiting the growth of various plant species. For instance, Fosamine acted as a chemical inhibitor of shoot growth in honey mesquite (Prosopis juliflora var. glandulosa) for up to three years following application (Morey & Dahl, 1980). This inhibition was attributed to a general cessation of nuclear activity in apical meristems and vascular cambia of the species.

Impact on Invasive Shrubs

Fosamine ammonium (Krenite®) was found to be highly effective in controlling the invasive shrub Rhamnus cathartica, with a 95% mortality rate. However, this study also noted potential significant non-target impacts on other plant species, particularly forbs (Schuster et al., 2020).

Absorption and Translocation in Plants

Research on multiflora rose (Rosa multiflora) showed that Fosamine is primarily absorbed through leaves, and its absorption and translocation patterns can vary depending on the application method and plant species. This highlights its systemic action in plants (Mann et al., 1986).

Environmental Effects of Fosamine

Studies have also focused on the environmental fate and impact of Fosamine. It was found to be not very persistent in soil, with a relatively short half-life. Importantly, it is strongly adsorbed in many soil types and not readily leached, suggesting minimal environmental mobility (Ghassemi et al., 1982).

Minimal Impact on Soil Microbial Activity

An investigation into the effect of Fosamine ammonium on soil bacteria under laboratory conditions found no significant impact on soil-nitrifying processes or the population and species of soil bacteria and fungi (Han & Krause, 1979).

Absorption and Translocation in Other Plants

Research on field horsetail (Equisetum arvense) revealed insights into the absorption, translocation, and exudation of Fosamine. The study emphasized its movement to areas of meristematic activity, such as shoot and rhizome apices (Coupland & Peabody, 1981).

Control of Field Bindweed

Fosamine was compared with other herbicides for controlling field bindweed (Convolvulus arvensis). It demonstrated moderate effectiveness, with varying results depending on the timing of application and environmental conditions (Wiese & Lavake, 1986).

Eigenschaften

CAS-Nummer |

59682-52-9 |

|---|---|

Molekularformel |

C3H8NO4P |

Molekulargewicht |

153.07 g/mol |

IUPAC-Name |

carbamoyl(ethoxy)phosphinic acid |

InChI |

InChI=1S/C3H8NO4P/c1-2-8-9(6,7)3(4)5/h2H2,1H3,(H2,4,5)(H,6,7) |

InChI-Schlüssel |

UCHDFLNGIZUADY-UHFFFAOYSA-N |

SMILES |

CCOP(=O)(C(=O)N)O |

Kanonische SMILES |

CCOP(=O)(C(=O)N)O |

Color/Form |

COLORLESS CRYSTALLINE SOLID WHITE CRYSTALLINE SOLID |

Dichte |

1.33 |

melting_point |

175 °C |

Andere CAS-Nummern |

59682-52-9 25954-13-6 |

Verwandte CAS-Nummern |

25954-13-6 (mono-ammonium salt) |

Haltbarkeit |

AQUEOUS FORMULATIONS AND DILUTED SPRAYS ARE STABLE, BUT IT DECOMP IN ACID MEDIA IN DILUTE SOLN (5 MG/L) ... . Stable in neutral and alkaline media. |

Löslichkeit |

@ 25 °C: 1.79 KG/KG WATER, 300 MG/KG ACETONE, 400 MG/KG BENZENE, 12 G/KG ETHANOL, 1.4 G/KG DIMETHYLFORMAMIDE, 158 G/KG METHANOL, 200 MG/KG HEXANE SLIGHTLY SOL IN MOST COMMON ORGANIC SOLVENTS 0.04 g/kg chloroform at 25 °C |

Synonyme |

ammonium ethyl carbamoylphosphonate DPX-1108 DuPont Krenite Brush Control Agent fosamine fosamine ammonium fosamine monoammonium salt fosamine monolithium salt fosamine monosodium salt fosamine zinc (2:1) salt fosamine-ammonium |

Dampfdruck |

0.53 mPa @ 25 °C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

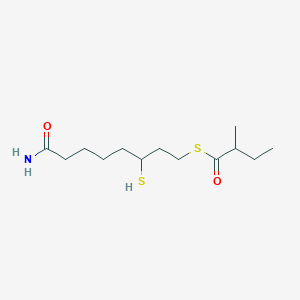

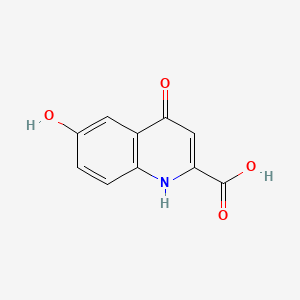

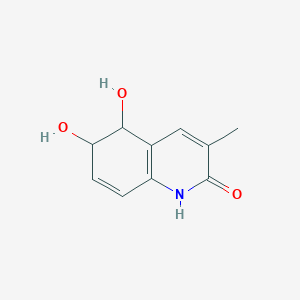

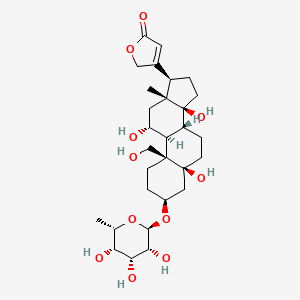

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,6,6-Trimethyl-2,7-dioxabicyclo[3.2.2]nonan-3-one](/img/structure/B1201964.png)